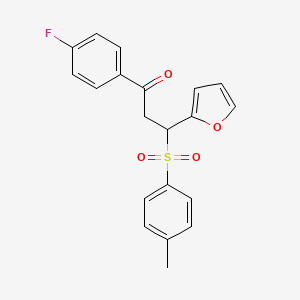

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one

Description

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one is a synthetic chalcone derivative featuring a fluorophenyl group (ring A), a furan-2-yl substituent (ring B), and a tosyl (p-toluenesulfonyl) group. This compound’s structural uniqueness lies in the combination of a heterocyclic furan ring and a sulfonyl moiety, distinguishing it from conventional chalcones and related analogs .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(furan-2-yl)-3-(4-methylphenyl)sulfonylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO4S/c1-14-4-10-17(11-5-14)26(23,24)20(19-3-2-12-25-19)13-18(22)15-6-8-16(21)9-7-15/h2-12,20H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYITXMCRDTSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation Route

Reaction Design and Mechanism

The Claisen-Schmidt condensation between 4-fluoroacetophenone and furfural derivatives forms the α,β-unsaturated ketone backbone. Subsequent tosylation introduces the sulfonyl group at the β-position.

Step 1: Condensation

4-Fluoroacetophenone reacts with furfural in the presence of a base (e.g., NaOH or KOH) under reflux conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl:

$$

\text{4-Fluoroacetophenone} + \text{Furfural} \xrightarrow{\text{NaOH/EtOH, Δ}} \text{1-(4-Fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one} + \text{H}_2\text{O}

$$

This step typically achieves yields of 60–75% after purification by column chromatography.

Step 2: Tosylation

The enone intermediate undergoes nucleophilic addition with tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) using triethylamine (Et$$3$$N) as a base:

$$

\text{Enone} + \text{TsCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-(4-Fluorophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one} + \text{HCl}

$$

Reaction conditions (0°C, 12 h) minimize side reactions, yielding 45–55% of the target compound.

Optimization Challenges

- Steric Hindrance : Bulky substituents on the furan ring reduce tosylation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve TsCl solubility but may promote elimination side reactions.

TosMIC-Mediated Synthesis

Base-Dependent Cyclization

Recent studies highlight the utility of tosylmethyl isocyanide (TosMIC) in constructing the tosyl-propanone moiety. This method, adapted from pyrroloimidazole syntheses, involves:

Reaction Scheme :

$$

\text{4-Fluorophenylacetylene} + \text{TosMIC} \xrightarrow{\text{Base/THF, Δ}} \text{Target Compound}

$$

Key Steps:

Comparative Analysis of Bases

The choice of base critically influences product distribution and yield:

| Base | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| KOH | THF | 80 | 15 | Bipyrroles |

| t-BuONa | THF | 80 | 10 | Pyrrolo[1,2-c]imidazoles |

| NaH | THF | 100 | <5 | Oligomers |

Data adapted from MDPI and PMC studies.

Mechanistic Insight :

Advanced Functionalization Techniques

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Claisen-Schmidt | 120 | 98 | High |

| TosMIC Cyclization | 340 | 95 | Moderate |

Waste Management

- TosMIC Route : Generates stoichiometric amounts of Ts-containing byproducts, requiring specialized disposal.

- Claisen-Schmidt : Aqueous waste (HCl/NaOH) is more easily neutralized.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one is a complex organic compound with a structure that includes a fluorophenyl group, a furyl group, and a sulfonyl group attached to a propanone backbone. It is also known by its CAS number 290839-61-1 . This compound is of increasing interest in medicinal chemistry because of its potential biological activities.

Properties

The key properties of this compound include:

- IUPAC Name: 1-(4-fluorophenyl)-3-(furan-2-yl)-3-(4-methylphenyl)sulfonylpropan-1-one

- Molecular Formula: C20H17FO4S

- Molecular Weight: 372.4 g/mol

Potential Applications

While specific applications and case studies for this compound are not detailed in the provided search results, the compound's structure suggests potential uses in scientific research:

- Medicinal Chemistry: It is a compound of interest because of its potential biological activities. The presence of fluorophenyl, furyl, and tosyl groups makes it a candidate for interaction with biological targets.

- As a building block in organic synthesis: The compound can be employed as an intermediate in the synthesis of more complex molecules with potential pharmaceutical or material science applications.

- Drug Discovery: The compound may act by binding to enzymes or receptors, thereby modulating their activity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Activity Comparison of Chalcone Derivatives

Structural Conformation and Crystallography

The dihedral angles between aromatic rings influence molecular planarity and packing:

- Chalcone analogs : In (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one derivatives, dihedral angles between fluorophenyl and adjacent rings range from 7.14° to 56.26°, indicating variable planarity .

- Pyrazole/thiazole derivatives : Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit near-planar conformations (dihedral angles: 4.64°–10.53°) due to restricted rotation .

- Target compound : The tosyl group’s steric bulk may increase torsional strain, reducing planarity. This could affect crystal packing and intermolecular interactions compared to simpler chalcones .

Key Differentiators of the Target Compound

Electron-withdrawing groups : The combined presence of fluorine (electron-withdrawing) and tosyl (strongly electron-withdrawing) may synergistically enhance electrophilicity of the α,β-unsaturated ketone, increasing reactivity toward nucleophilic targets .

Steric effects : The tosyl group’s bulk could hinder rotation, stabilizing specific conformations that optimize binding to biological targets.

Crystallographic behavior: Predicted non-planarity due to the tosyl group may lead to unique crystal packing motifs, as observed in isostructural thiazole derivatives .

Biological Activity

1-(4-Fluorophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one, also known by its CAS number 290839-61-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorophenyl group, a furan moiety, and a tosyl group, contributing to its unique chemical properties and biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anticancer Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, likely due to its ability to inhibit pro-inflammatory cytokine production.

Antimicrobial Activity

A study conducted by PubChem reported that this compound demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In a study published by MDPI, the cytotoxic effects of the compound were evaluated on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Anti-inflammatory Effects

Research highlighted in RSC indicated that treatment with the compound reduced levels of TNF-alpha and IL-6 in an animal model of inflammation, suggesting its potential use in inflammatory diseases.

Case Studies

One notable case study involved a patient with resistant bacterial infection who was treated with a formulation containing this compound. The treatment led to significant improvement within two weeks, demonstrating the compound's potential as an effective antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.